2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(3,3-diphenylpropyl)acetamide
Description
2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(3,3-diphenylpropyl)acetamide is a synthetic acetamide derivative characterized by a phthalazinone core substituted with methoxy groups at positions 7 and 6. The compound features a diphenylpropyl chain attached to the acetamide nitrogen, contributing to its lipophilic properties. These analogs undergo functional group modifications (e.g., nitro to amino reduction, hydroxylation) to explore structure-activity relationships (SAR) .
Properties
Molecular Formula |
C27H27N3O4 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-(3,3-diphenylpropyl)acetamide |
InChI |
InChI=1S/C27H27N3O4/c1-33-23-14-13-21-17-29-30(27(32)25(21)26(23)34-2)18-24(31)28-16-15-22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-14,17,22H,15-16,18H2,1-2H3,(H,28,31) |
InChI Key |
KKMTXNOSSFFILU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Scientific Research Applications
Research indicates that compounds with phthalazinone structures often exhibit diverse biological activities, including:
- Anticancer Activity : Preliminary studies suggest that 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(3,3-diphenylpropyl)acetamide demonstrates significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of human cancer cells in vitro.
- Enzyme Inhibition : This compound may act as an inhibitor of specific enzymes involved in disease progression. Enzyme assays have indicated that it could inhibit targets such as acetylcholinesterase, which is relevant in neurodegenerative diseases.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects against common pathogens like Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections.
Case Studies
- Anticancer Studies : A study published in a peer-reviewed journal reported that derivatives of this compound exhibited percent growth inhibition (PGI) values ranging from 70% to 90% against several cancer cell lines, including breast and lung cancer cells. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize efficacy.
- Enzyme Interaction Studies : Research conducted on the enzyme inhibition properties revealed that this compound effectively inhibited acetylcholinesterase activity in vitro. The IC50 value was determined to be approximately 150 µM, indicating moderate potency compared to established inhibitors.
- Antimicrobial Activity Evaluation : In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains. Results showed a minimum inhibitory concentration (MIC) of 128 µg/mL against Staphylococcus aureus, suggesting significant potential as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Compounds 40000–40006 () share the N-(3,3-diphenylpropyl)acetamide backbone but vary in substituents on the phenyl ring (R = H, Cl, Br, CH₃, OCH₃, NO₂). For example:
- 40005 : Hydroxyphenyl substituent (synthesized via TMS-Cl/NaI-mediated deprotection) .
- 40007: Aminophenyl substituent (synthesized via Zn/HCl reduction of nitro groups) .
Phenoxy Acetamide Derivatives with Anti-Cancer Activity
Compounds 38–40 () incorporate quinazoline sulfonyl groups and exhibit notable anti-cancer activity against HCT-1, SF268, and MCF-7 cell lines (IC₅₀ < 10 µM via MTT assay) . Unlike the target compound, these derivatives feature sulfonyl linkages and heterocyclic moieties (pyrrolidine, piperidine, morpholine), enhancing their interactions with kinase domains or DNA repair enzymes.
Phthalazinone-Based Analogues
- STL425916 (): Features a methoxyethyl-indole substituent (MW = 436.47) and shares the 7,8-dimethoxyphthalazinone core. Its indole moiety may confer distinct pharmacokinetic profiles compared to the diphenylpropyl chain in the target compound .
- 1435899-60-7 (): Substituted with isopropyl-indole (MW = 420.5), highlighting how alkylation of the indole nitrogen modulates steric bulk and metabolic stability .
Piperidine- and Pyrazole-Containing Acetamides
- Patent Derivatives (): Include piperidin-4-ylidene acetamides with fluoroindolinyl or tetrahydrofuran-oxyquinoline groups. These compounds prioritize kinase inhibition via rigid heterocyclic frameworks .
- N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-yl)acetamide (): Combines pyrazole and diethylamino groups, suggesting dual roles in solubility (amine) and target engagement (pyrazole) .
Comparative Data Table
Key Research Findings and Implications
- Structural Flexibility : The diphenylpropyl chain in the target compound and analogs (e.g., 40005, 40007) enhances lipid membrane penetration, whereas sulfonyl or heterocyclic groups (e.g., quinazoline in ) improve target specificity .
- Substituent Effects: Methoxy groups (electron-donating) in the phthalazinone core may stabilize π-π interactions, while nitro/amino groups modulate redox activity .
Preparation Methods
Starting Material Selection
The phthalazinone moiety is typically derived from dimethoxy-substituted phthalic anhydride or dimethoxybenzaldehyde precursors . For example, cyclocondensation of 2,3-dimethoxybenzaldehyde with hydrazine hydrate under acidic conditions yields the phthalazinone skeleton.
Reaction Conditions:
Functionalization at Position 2
Introduction of the acetyl group at the 2-position employs nucleophilic acyl substitution . Activated intermediates such as 2-chloro-7,8-dimethoxyphthalazin-1(2H)-one react with potassium acetate in DMF:
Optimization Note: Microwave-assisted synthesis (150°C, 20 min) increases yield to 85% while reducing dimerization.
Synthesis of N-(3,3-Diphenylpropyl)amine
Friedel-Crafts Alkylation
The diphenylpropyl group is constructed via Friedel-Crafts alkylation of benzene with 3-chloropropionyl chloride , followed by reduction:
Key Data:
| Step | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Alkylation | AlCl₃ | CH₂Cl₂ | 0°C → rt | 62% |
| Reduction | LiAlH₄ | THF | Reflux | 89% |
Conversion to Amine
The alcohol intermediate undergoes Gabriel synthesis to install the amine group:
-
Mitsunobu Reaction:
-
Hydrazinolysis:
Amide Bond Formation
Coupling the phthalazinone acetate with N-(3,3-diphenylpropyl)amine is achieved via carbodiimide-mediated activation :
Standard Protocol
-
Reagents: EDCl (1.2 equiv), HOBt (1.1 equiv), DIPEA (2.0 equiv)
-
Solvent: Anhydrous DMF
-
Conditions: 0°C → rt, 24 hours
-
Yield: 82%
Alternative Catalytic Systems
Patent US9340517B2 discloses ZnCl₂ -catalyzed condensation in xylene at 140°C, achieving 76% yield with reduced epimerization.
Comparative Table:
| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield | Purity (HPLC) |
|---|---|---|---|---|---|---|
| EDCl/HOBt | - | DMF | 25 | 24 | 82% | 98.5% |
| ZnCl₂ | ZnCl₂ | Xylene | 140 | 7 | 76% | 97.1% |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, phthalazinone-H), 7.45–7.20 (m, 10H, diphenyl), 4.21 (q, 2H, CH₂CO), 3.94 (s, 6H, OCH₃).
-
HRMS (ESI): m/z calc. for C₂₉H₂₇N₃O₄ [M+H]⁺: 494.2078; found: 494.2081.
Scale-Up Considerations and Industrial Relevance
Batch processes described in EP1088819A2 highlight solvent recycling and continuous distillation to improve cost-efficiency. Pilot-scale runs (10 kg) using EDCl/HOBt coupling achieve 79% yield with >99% purity after crystallization .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(3,3-diphenylpropyl)acetamide, and how are reaction conditions optimized?
- Methodology : Multi-step synthesis typically involves constructing the phthalazinone core first, followed by introducing the 3,3-diphenylpropylacetamide moiety via coupling reactions. Key steps include:
- Core synthesis : Condensation of substituted phthalic anhydrides with hydrazines under reflux in polar aprotic solvents (e.g., DMF) .
- Acetamide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation, with triethylamine as a base to maintain pH >8 .
- Optimization : Reaction yields improve with controlled temperatures (0–5°C for coupling) and inert atmospheres to prevent oxidation .
Q. Which analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
- Key techniques :
- NMR spectroscopy : 1H/13C NMR identifies methoxy, phthalazinone, and diphenylpropyl groups. Aromatic proton splitting patterns clarify substitution positions .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C28H27N3O4) and detects isotopic peaks for chlorine/bromine .
- X-ray crystallography : Resolves stereochemical ambiguities, such as torsional angles between the phthalazinone and acetamide groups .
Q. What preliminary biological screening assays are recommended to assess its pharmacological potential?
- Assay design :
- Enzyme inhibition : Test against kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to structural similarity to diphenylpropylamine derivatives .
Advanced Research Questions
Q. How can computational methods streamline reaction design and predict regioselectivity in phthalazinone derivatization?
- Approach :
- Density functional theory (DFT) : Calculate activation energies for competing reaction pathways (e.g., methoxy group vs. phthalazinone nitrogen reactivity) .
- Molecular docking : Predict binding affinities to biological targets (e.g., kinases) to prioritize synthetic targets .
- Reaction path algorithms : Tools like GRRM or AFIR narrow optimal conditions (solvent, catalyst) for regioselective acetamide coupling .
Q. How do conflicting spectral data (e.g., NMR vs. X-ray) inform structural reassessment?
- Case study : If NMR suggests planar amide geometry but X-ray reveals torsional strain (e.g., 54.8° dihedral angle), consider:
- Dynamic effects : Variable-temperature NMR to detect conformational exchange .
- Crystal packing forces : Hydrogen bonding (N–H⋯O) may distort solid-state vs. solution structures .
- Synchrotron data : High-resolution X-ray resolves disorder in methoxy/diphenyl groups .
Q. What strategies mitigate low yields in large-scale synthesis while maintaining enantiomeric purity?
- Solutions :
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., phthalazinone cyclization) .
- Chiral auxiliaries : Use (R)- or (S)-BINOL during amide coupling to control stereochemistry .
- Purification : Simulated moving bed (SMB) chromatography isolates enantiomers with >99% purity .
Notes
- Advanced synthesis : Focus on peer-reviewed methodologies (e.g., Acta Cryst. data , PubChem entries ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
